N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine
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Overview
Description
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF under solvent-free conditions . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Biginelli reaction using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions include various substituted pyrimidinones and their derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic activity against different cancer cell lines.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of functional materials and supramolecular assemblies.
Mechanism of Action
The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in cancer cells, leading to reduced cell proliferation and increased apoptosis . Molecular docking studies have provided insights into its binding modes and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: Known for its antiparasitic activity.
6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl Ureido: Used in the fabrication of functional supramolecular assemblies.
Uniqueness
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine stands out due to its unique combination of a glycine moiety with a dihydropyrimidinone core, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
651720-45-5 |
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Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-9(8-4-2-1-3-5-8)14-12(15-10)13-7-11(17)18/h1-6H,7H2,(H,17,18)(H2,13,14,15,16) |
InChI Key |
DEWSHSYSUDDBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC(=O)O |
Origin of Product |
United States |
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